タルルゴサミニン

説明

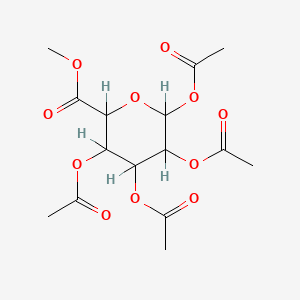

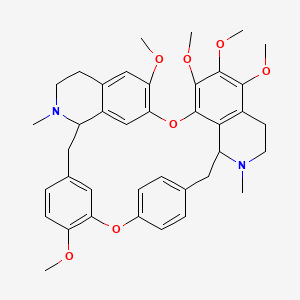

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It shows good antibacterial activity with MIC values of 64-128 µg/ml .

Molecular Structure Analysis

The molecular structure of Thalrugosaminine is represented by the formula C39H44N2O7 . The molecular weight is 652.78 . More detailed structural analysis would require specific tools and techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

Thalrugosaminine is a benzylisoquinoline alkaloid with a molecular weight of 652.78 and a formula of C39H44N2O7 . Further physical and chemical properties are not specified in the search results .科学的研究の応用

タルルゴサミニン: 科学研究への応用に関する包括的な分析

抗菌活性: タルルゴサミニンは、特に黄色ブドウ球菌属に対して有望な抗菌活性を示しており、最小発育阻止濃度(MIC)値は64〜128μg/mlの範囲であり、抗菌剤としての可能性を示唆しています .

抗酸化特性: タルルゴサミニンは、オニノヤガラ属植物全体から単離されており、特にABTSアッセイにおいて強力な抗酸化活性を示すことが報告されています。 これは、酸化ストレス関連の研究や潜在的な治療用途における使用を示唆しています .

抗菌効果: 研究によると、タルルゴサミニンは、マイコバクテリウム・スメグマティスに対しては活性がありますが、他の細菌に対しては活性を持たず、特定の微生物感染症を標的にするのに有利な選択的な抗菌特性を強調しています .

プロオキシダント相乗効果: 研究では、金属酸化物ナノ粒子とタルルゴサミニンの併用効果が検討され、その個々のプロオキシダントおよび抗菌効果と相乗効果が調べられています。 これは、ナノメディシンと薬物送達システムの研究への道を切り開きます .

抗増殖活性: タルルゴサミニンは、抗増殖活性も示すことが判明しており、癌細胞の増殖を阻害する癌研究における潜在的な役割を示唆しています .

化学研究開発: ベンジルイソキノリンアルカロイドとして、タルルゴサミニンの物理的および化学的特性は、化学研究開発において特にその反応性と他の化合物との相互作用を探索するために興味深いものです .

TargetMol Ethnic and scientific reports on medicinally potential rare - Neliti Prooxidant and antimicrobic effects of iron and titanium oxide - Springer COA of Thalrugosaminine | Certificate of Analysis | AbMole BioScience THALRUGOSAMININE - Safety Data Sheet - ChemicalBook THALRUGOSAMININE | 22226-73-9 - ChemicalBook

作用機序

Target of Action

Thalrugosaminine is a benzylisoquinoline alkaloid isolated from the roots of Thalictrum minus . It has been found to exhibit good antibacterial activity . .

Mode of Action

Its antibacterial activity suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .

Result of Action

Thalrugosaminine has been shown to exhibit antibacterial activity, suggesting that it can inhibit the growth or survival of certain bacteria

特性

IUPAC Name |

6,19,20,21,25-pentamethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18(33),19,21,24,26,31-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N2O7/c1-40-16-14-25-21-32(43-4)34-22-28(25)29(40)19-24-10-13-31(42-3)33(20-24)47-26-11-8-23(9-12-26)18-30-35-27(15-17-41(30)2)36(44-5)38(45-6)39(46-7)37(35)48-34/h8-13,20-22,29-30H,14-19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAAPKXOAPZXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)OC)C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00944874 | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22226-73-9 | |

| Record name | THALRUGOSAMININE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6,6',7,12'-Pentamethoxy-2,2'-dimethyloxyacanthan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00944874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Thalrugosaminine and where is it found?

A1: Thalrugosaminine is a bisbenzylisoquinoline alkaloid first isolated from the plant Thalictrum rugosum, also known as meadow rue. [] This plant is known for its diverse alkaloid content, many of which exhibit biological activities. []

Q2: What biological activities have been reported for Thalrugosaminine?

A2: Thalrugosaminine has demonstrated in vitro activity against Mycobacterium smegmatis, suggesting potential antimicrobial properties. [, ] Additionally, it has shown hypotensive activity in rabbit models, indicating a possible role in blood pressure regulation. [, ]

Q3: What is the chemical structure of Thalrugosaminine?

A3: While the provided abstracts don't detail the full structure, they highlight that Thalrugosaminine is a bisbenzylisoquinoline alkaloid. [] These alkaloids are characterized by two benzylisoquinoline units linked together. The absolute configuration of Thalrugosaminine has been determined as S,S. []

Q4: Have any other Thalictrum species been found to contain Thalrugosaminine?

A4: Yes, besides Thalictrum rugosum, Thalrugosaminine has also been identified in Thalictrum minus race B. [] This finding suggests that the production of this specific alkaloid might not be restricted to a single species within the Thalictrum genus.

Q5: Are there any other alkaloids with similar structures and activities to Thalrugosaminine?

A5: Yes, the research papers mention several other alkaloids isolated from the same plant sources that share structural similarities and/or biological activities with Thalrugosaminine. These include:

- Thalidasine: A bisbenzylisoquinoline alkaloid with hypotensive activity found in both Thalictrum revolutum and Thalictrum minus race B. [, ]

- O-methylthalicberine: Another bisbenzylisoquinoline alkaloid exhibiting hypotensive activity, identified in Thalictrum revolutum. []

- Thalicarpine: This alkaloid, found in Thalictrum revolutum, possesses both hypotensive and antimicrobial activities, similar to Thalrugosaminine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)

![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)